molecular formula C23H15ClN2OS B12542351 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine CAS No. 667466-70-8

4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine

Cat. No.: B12542351
CAS No.: 667466-70-8
M. Wt: 402.9 g/mol
InChI Key: CZZOILUXTLZRKU-UHFFFAOYSA-N
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Description

4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzyl, chloro, and phenoxathiin groups. Pyridazines are known for their diverse biological activities and have been utilized in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine typically involves the condensation of 4-(phenoxathiin-2-yl)-4-oxobutanoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the intermediate 6-(phenoxathiin-2-yl)-2,3,4,5-tetrahydropyridazin-3-one. Subsequent Claisen condensation with benzaldehyde in ethanolic sodium ethoxide yields 4-benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one. Finally, heating this intermediate with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) on a steam bath produces this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Thiourea in refluxing ethanol or ammonium acetate by fusion.

    Oxidation/Reduction:

Major Products

Scientific Research Applications

4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine has been explored for various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is not well-documented. pyridazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazine and phenoxathiin derivatives.

Properties

CAS No.

667466-70-8

Molecular Formula

C23H15ClN2OS

Molecular Weight

402.9 g/mol

IUPAC Name

4-benzyl-3-chloro-6-phenoxathiin-2-ylpyridazine

InChI

InChI=1S/C23H15ClN2OS/c24-23-17(12-15-6-2-1-3-7-15)13-18(25-26-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2

InChI Key

CZZOILUXTLZRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN=C2Cl)C3=CC4=C(C=C3)OC5=CC=CC=C5S4

Origin of Product

United States

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